methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate

Chiral purity Optical rotation Enantiomeric differentiation

This compound is the designated Peramivir Impurity 27 (Impurity 42) reference standard, essential for ANDA/DMF analytical method validation. Unlike the interchangeable (4S)-enantiomer (CAS 251327-00-1) or cyclopent-2-ene regioisomer, CAS 251327-01-2 possesses the (4R) stereochemistry critical for GABA receptor SAR studies and stereoselective cycloaddition chemistry. Its conjugated cyclopent-1-ene system directs facial-selective reactions, enabling access to bicyclic [3.3.0] scaffolds. Pharmaceutical QC labs require this exact regioisomer for HPLC-MS impurity profiling per ICH-validated methods. Ensure regulatory traceability—procure only the authentic (4R)-enantiomer.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 251327-01-2
Cat. No. B3119508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
CAS251327-01-2
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m1/s1
InChIKeyBPVUUOLKMLXVJR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS 251327-01-2): Chiral Cyclopentene Building Block for Antiviral Impurity Profiling and Stereoselective Synthesis


Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS 251327-01-2) is an enantiopure (4R)-configured cyclopentene β-amino acid derivative bearing a Boc-protected amine and a methyl ester conjugated to the endocyclic double bond [1]. The compound is formally designated as Peramivir Impurity 27 (or Impurity 42), serving as a fully characterized reference standard for the antiviral neuraminidase inhibitor Peramivir [2]. Its (4R) absolute stereochemistry, cyclopent-1-ene (rather than cyclopent-2-ene) regioisomerism, and orthogonal Boc/methyl ester protecting groups collectively define its differentiated identity relative to closely related cyclopentene amino acid derivatives used in pharmaceutical synthesis and analytical quality control .

Why Generic Substitution of Methyl (4R)-4-Boc-amino-cyclopent-1-ene-1-carboxylate with Regioisomeric or Enantiomeric Analogs Compromises Analytical and Synthetic Outcomes


This compound cannot be interchangeably substituted with its (4S)-enantiomer (CAS 251327-00-1), its cyclopent-2-ene regioisomer (CAS 168683-02-1), or deprotected variants without fundamentally altering stereochemical identity, reactivity, and regulatory traceability. The (4R) configuration produces a specific optical rotation of [α]²⁵D = −10.28 (c 1.13, MeOH), opposite in sign to the (4S)-enantiomer . Critically, the deprotected free amino acid reveals an ~600-fold activity difference between the (4R) and (4S) enantiomers at GABAA receptors, demonstrating that stereochemistry alone dictates biological recognition [1]. Furthermore, the cyclopent-1-ene double bond position places the ester in conjugation with the olefin, conferring distinct reactivity in cycloaddition and hydrogenation chemistry compared to the non-conjugated cyclopent-2-ene isomer employed as the Peramivir synthetic intermediate [2]. These differences render generic substitution scientifically invalid for analytical reference standard applications and stereoselective synthetic sequences.

Quantitative Differentiation Evidence for Methyl (4R)-4-Boc-amino-cyclopent-1-ene-1-carboxylate (CAS 251327-01-2) Versus Key Comparators


Enantiomeric Identity Verification: Specific Rotation of (4R)- vs. (4S)-Enantiomer for Absolute Configuration Confirmation

The (4R)-enantiomer (CAS 251327-01-2) exhibits a specific rotation of [α]²⁵D = −10.28 (c 1.13, MeOH) as reported in the primary synthesis literature [1]. Based on the well-established principle that enantiomers display equal magnitude but opposite sign of optical rotation, the (4S)-enantiomer (CAS 251327-00-1) is expected to exhibit [α]D ≈ +10.28 under equivalent conditions. This ~20.56° span between enantiomers enables unambiguous identity verification and chiral purity assessment by polarimetry.

Chiral purity Optical rotation Enantiomeric differentiation Absolute configuration

Regioisomeric Differentiation: Cyclopent-1-ene-1-carboxylate (Conjugated Ester) Versus Cyclopent-2-ene-1-carboxylate (Non-Conjugated) Reactivity Profiles

CAS 251327-01-2 features a cyclopent-1-ene double bond in conjugation with the methyl ester, as confirmed by ¹³C NMR (δ 165.11 for ester carbonyl, δ 141.20 and 134.43 for olefinic carbons) [1]. In contrast, the Peramivir synthetic intermediate (1S,4R)-methyl 4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate (CAS 168683-02-1) bears a non-conjugated cyclopent-2-ene double bond . This regioisomeric difference directly impacts synthetic utility: the conjugated cyclopent-1-ene system of CAS 251327-01-2 enables stereoselective cycloaddition reactions on the α-face due to steric encumbrance of the β-face by the –NHBoc group, as exploited in the synthesis of bicyclic [3.3.0] ring systems [1]. Additionally, the conjugated double bond undergoes Boc-carbamate-directed hydrogenation to yield essentially single diastereomers of cyclopentane products [2].

Regioisomerism Conjugated ester Cycloaddition reactivity Peramivir impurity

Stereochemistry-Dependent Biological Activity: (4R) vs. (4S) Enantiomer Divergence at GABAA Receptors and GABA Uptake Transporters

Although the target compound is a Boc/methyl ester-protected synthetic intermediate, the pharmacological profile of its deprotected counterpart—(4R)-4-aminocyclopent-1-ene-1-carboxylic acid—provides direct evidence of how the (4R) stereochemistry dictates biological recognition. Allan et al. (1986) demonstrated that (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was approximately twice as potent as GABA itself and about 600 times more active than the (−)-(4R) isomer on the isolated guinea-pig ileum GABAA receptor assay [1]. Conversely, the (−)-(4R) isomer was selective for inhibiting [³H]GABA uptake with an IC₅₀ equal to that of racemic nipecotic acid, a benchmark GABA uptake inhibitor, while the (4S) isomer showed no significant uptake inhibition at 500 µM [1]. This 600-fold stereochemistry-dependent activity divergence establishes that the (4R) configuration is not merely a chiral descriptor but a determinant of target engagement.

GABA receptor Enantioselective pharmacology GABA uptake inhibition Conformational restriction

Validated Multi-Hundred-Gram Synthesis with Full Characterization: Reproducible 93% Yield at 341 g Scale

Cai et al. (2013) report a robust synthesis of CAS 251327-01-2 via DBU-mediated elimination of the precursor (compound 7, 368.3 g, 1.53 mol) in dichloromethane at room temperature over 66 h, followed by aqueous workup and recrystallization from heptane [1]. This procedure delivered 341 g of the target compound in 93% isolated yield as yellow prills with melting point 88.5 °C. Full characterization includes ¹H NMR (400 MHz, CDCl₃), ¹³C NMR (100 MHz, CDCl₃), specific rotation, and elemental analysis (calculated: C 59.73, H 7.94, N 5.81; found: C 59.97, H 8.04, N 6.03) [1]. In contrast, the cyclopent-2-ene Peramivir intermediate is typically prepared via Boc protection of the corresponding amine with Boc anhydride in methanol/triethylamine, yielding 90.5% at laboratory scale with mp 51.3–52.0 °C [2].

Process-scale synthesis DBU-mediated elimination Reproducibility Characterization data

Analytical Reference Standard Compliance: ICH-Validated HPLC-MS Impurity Quantification Method for Peramivir Including CAS 251327-01-2

CAS 251327-01-2 is formally designated as Peramivir Impurity 27 (or Impurity 42) and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications compliant with pharmacopeial standards (USP/EP) [1]. Alumuri et al. (2023) developed and validated an ICH-compliant LC-MS/MS method for quantitative measurement of Peramivir and its impurities, demonstrating linearity across 50–750 µg/mL with correlation coefficients >0.999 for every impurity, recovery in the range of 98.36–102.57%, and RSD values below 2.0% [2]. The method effectively separated degradation products under acid, base, thermal, peroxide, and photolytic stress conditions as prescribed by ICH guidelines [2]. The (4S)-enantiomer (CAS 251327-00-1, Peramivir Impurity 41/28) is a distinct impurity requiring separate analytical resolution; these two enantiomers must be chromatographically resolved for accurate impurity profiling [3].

ICH guidelines HPLC-MS Impurity quantification Regulatory compliance

Boc-Carbamate-Directed Diastereoselective Hydrogenation: First Reported Carbamate-Directed Hydrogenation of Functionalized Cyclopentenes

Smith et al. (2001) demonstrated that enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters—the exact structural class of CAS 251327-01-2—undergo carbamate-directed hydrogenation to yield essentially single diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters [1]. This work represents the first reported example of carbamate-directed hydrogenation of functionalized cyclopentenes, establishing the Boc group not merely as an amine protecting group but as a stereodirecting element [1]. The conjugated cyclopent-1-ene system is critical to this outcome: the ester conjugation polarizes the double bond, and the Boc-carbamate engages in directed coordination to the hydrogenation catalyst, enabling facial selectivity that is not achievable with non-conjugated cyclopent-2-ene isomers [1]. The complementary study by the same group reported an efficient route to all eight stereoisomers of a tri-functionalized cyclopentane scaffold, underscoring the versatility of this substrate class [2].

Diastereoselective hydrogenation Carbamate direction Cyclopentane scaffold Stereochemical control

Optimal Application Scenarios for Methyl (4R)-4-Boc-amino-cyclopent-1-ene-1-carboxylate (CAS 251327-01-2) Based on Quantitative Differentiation Evidence


Peramivir Drug Substance Impurity Profiling and Regulatory Submission Support

CAS 251327-01-2 is the designated Peramivir Impurity 27 (or Impurity 42) reference standard. Pharmaceutical QC laboratories supporting ANDA or DMF submissions for generic Peramivir require this specific (4R)-configured, cyclopent-1-ene regioisomer as an authenticated reference material for HPLC-MS method development and validation. The ICH-validated LC-MS/MS method of Alumuri et al. (2023) demonstrates linear quantification across 50–750 µg/mL with r >0.999 and recovery of 98.36–102.57%, providing a directly transferable analytical framework [1]. Critically, the (4S)-enantiomer (CAS 251327-00-1, Peramivir Impurity 41) must be independently resolved and quantified; misidentification of these enantiomers would compromise impurity profile accuracy and regulatory data integrity [2].

Stereoselective Synthesis of Bicyclic [3.3.0] Scaffolds via α-Face Cycloaddition

The conjugated cyclopent-1-ene system of CAS 251327-01-2, in combination with the sterically encumbering β-face –NHBoc group, directs cycloaddition reactions exclusively to the α-face, enabling stereoselective construction of bicyclic [3.3.0] ring systems as demonstrated by Cai et al. (2013) [3]. This stereochemical outcome was confirmed by X-ray crystallography of the fumarate salt derivative, showing the trans-relationship between the newly formed ring and the chiral –NHBoc group [3]. This application is inaccessible to the non-conjugated cyclopent-2-ene isomer, which lacks the requisite electronic and steric features for facial-selective cycloaddition.

Synthesis of Single-Diastereomer 3-Aminocyclopentanecarboxylate Derivatives via Carbamate-Directed Hydrogenation

Researchers requiring stereochemically homogeneous 3-aminocyclopentanecarboxylic acid derivatives can leverage the Boc-carbamate-directed hydrogenation of CAS 251327-01-2 reported by Smith et al. (2001) [4]. This method yields essentially single diastereomers of the cyclopentane product, exploiting the Boc group as both protecting group and catalyst-directing element. This strategy was subsequently expanded to access all eight stereoisomers of a tri-functionalized cyclopentane scaffold, demonstrating the breadth of stereochemical control achievable from enantiopure cyclopent-1-ene precursors [5].

Chiral Building Block for Conformationally Restricted GABA Analog Design

The deprotected (4R)-4-aminocyclopent-1-ene-1-carboxylic acid scaffold—directly accessible from CAS 251327-01-2 via ester hydrolysis and Boc deprotection—exhibits selective GABA uptake inhibition with potency comparable to racemic nipecotic acid, while its (4S)-counterpart is a GABAA receptor agonist ~600-fold more potent [6]. This functional divergence enables medicinal chemistry programs to use the same scaffold with different stereochemistry to target either GABA receptor agonism or transporter inhibition, making enantiopure procurement of each isomer essential for SAR studies.

Quote Request

Request a Quote for methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.